molecular formula C14H22N2O B3162531 2-(2-Azepan-1-yl-ethoxy)-phenylamine CAS No. 878733-53-0

2-(2-Azepan-1-yl-ethoxy)-phenylamine

Cat. No. B3162531
CAS RN: 878733-53-0
M. Wt: 234.34 g/mol
InChI Key: CSXVMTLVGHJGDG-UHFFFAOYSA-N
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Description

2-(2-Azepan-1-yl-ethoxy)-phenylamine (2-AEP) is an organic compound that has recently been gaining attention due to its potential applications in both scientific research and lab experiments. 2-AEP is a member of the azepane family of compounds and is a derivative of aniline, a common organic compound. It has been studied for its ability to act as a catalyst, as well as its potential as a drug target.

Scientific Research Applications

Inhibitory Activity and Molecular Interactions

One of the primary applications of azepane derivatives is in the field of medicinal chemistry, where they have been evaluated for their inhibitory activity against specific enzymes or receptors. For example, novel azepane derivatives were synthesized and tested for their inhibitory activity against Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). Compounds designed with isosteric linkers to the ester moiety showed significant inhibitory activity and improved plasma stability, highlighting their potential as therapeutic agents. Cocrystals with PKA were analyzed to understand the binding interactions and activity differences (Breitenlechner et al., 2004).

DNA Binding and Photocleavage

Azepane derivatives have also been investigated for their DNA binding properties and potential use in photodynamic therapy (PDT). For instance, bis[2-azepan-1-yl)ethoxy] [phthalocyaninato] silicon derivatives exhibited efficient DNA binding activity, demonstrating their potential as DNA-targeting PDT agents. The ability of these compounds to cause photocleavage of DNA further underscores their applicability in therapeutic contexts (Uslan & Sesalan, 2013).

Macrocyclization and Complex Molecule Synthesis

Azepane derivatives play a crucial role in the synthesis of complex molecules, such as azacrown ethers and benzocryptands, through macrocyclization reactions. These reactions afford high yields of the desired products, demonstrating the utility of azepane derivatives in constructing sophisticated molecular architectures (Oshchepkov et al., 2011).

Anticancer Studies

In the realm of anticancer research, azepane-based compounds have been synthesized and evaluated for their anticancer activities. The synthesis of thiazolyl azo dye ligand derived from 2-amino-5-methyl thiazole and its metal complexes has shown promising in vitro antitumor activity against human breast cancer, highlighting the potential of azepane derivatives in developing new anticancer agents (Al-adilee & Hessoon, 2019).

Novel Synthesis Methods and Chemical Interactions

Research on azepane derivatives has also contributed to the development of novel synthesis methods and the exploration of chemical interactions. For example, the synthesis of 2-methoxy-3H-azepine derived compounds through thermal reactions has expanded the toolkit for synthesizing azepine derivatives, offering new pathways for chemical synthesis and exploration (Ulfa et al., 2015).

properties

IUPAC Name

2-[2-(azepan-1-yl)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-13-7-3-4-8-14(13)17-12-11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXVMTLVGHJGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Azepan-1-yl-ethoxy)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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